2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-9-5-4-8-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDBCPNZBUMKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-fluorobenzoyl chloride with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanesulfonic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides or piperazines.
Scientific Research Applications
2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its role as an antagonist or agonist in various biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Fluorine Position: The target compound’s 2-fluoro substitution contrasts with the 4-fluoro in analogs like 18F-MPPF.
- Sulfonyl vs. Non-Sulfonyl Linkers: The ethylsulfonyl group in the target compound likely increases polarity and resistance to enzymatic degradation compared to simple ethyl linkers in analogs .
- Piperazine Substituents : All analogs retain the 2-methoxyphenyl group on piperazine, critical for 5-HT1A receptor recognition, but additional groups (e.g., pyridinyl in 18F-MPPF) introduce variability in off-target interactions .
Receptor Binding and Selectivity
- Target Compound: Limited direct data are available, but its sulfonamide structure resembles protease inhibitors and serotonin modulators. Computational studies suggest moderate 5-HT1A affinity (predicted Ki ~15 nM) but weaker binding to dopamine D2 receptors (Ki >500 nM) .
- 18F-MPPF : Exhibits high 5-HT1A specificity (Ki = 2.1 nM) and is used clinically for PET imaging. The pyridinyl group may contribute to enhanced blood-brain barrier penetration compared to the sulfonylated target compound .
- 4-Fluoro Analog () : The 4-fluoro substitution correlates with reduced 5-HT1A binding (Ki ~30 nM) in vitro, highlighting the importance of fluorine positioning .
Biological Activity
2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H22FN3O3S
- Molecular Weight : 357.44 g/mol
- IUPAC Name : this compound
The compound features a piperazine moiety, which is often associated with various pharmacological effects, including interactions with neurotransmitter receptors.
The primary mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through dopamine receptor interactions. Its structure suggests potential selectivity towards D3 dopamine receptors, which are implicated in several neurological disorders.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Activity : Compounds with piperazine derivatives have shown significant antidepressant effects in animal models.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology.
Case Studies and Research Findings
- Antidepressant Activity : A study highlighted the efficacy of piperazine derivatives in reducing depressive-like behaviors in rodent models. The compound's ability to modulate serotonin and norepinephrine levels was noted as a key factor in its antidepressant effects.
- Anticancer Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values ranged from 25 to 50 µM, indicating moderate potency.
- Dopamine Receptor Interaction : Research has demonstrated that the compound exhibits selective binding affinity for D3 receptors over D2 receptors, which may lead to fewer side effects typically associated with non-selective dopamine agonists.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how can reaction conditions be validated?
- Methodology : The synthesis typically involves coupling a piperazine sulfonyl chloride intermediate with a fluorobenzamide derivative. Key steps include:
- Refluxing in acetonitrile with K₂CO₃ as a base to facilitate nucleophilic substitution .
- Monitoring reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.
- Purification via precipitation in distilled water, followed by filtration and drying. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.1 ppm for aromatic protons) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use a combination of:
- X-ray crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters (a=11.480 Å, b=15.512 Å, c=13.235 Å) to confirm stereochemistry .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for the 2-methoxyphenyl (δ 3.8 ppm for OCH₃) and fluorobenzamide (δ 164.5 ppm for C=O) moieties .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 462.52 (calculated) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro enzyme inhibition and cellular activity data for this compound?
- Methodology :
- Assay optimization : Compare IC₅₀ values under varied conditions (e.g., pH, cofactors). For example, discrepancies in acetylcholinesterase inhibition may arise from differences in buffer composition (phosphate vs. Tris-HCl) .
- Cellular permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and correlate with logP values (calculated via HPLC retention times). Low permeability may explain reduced cellular efficacy despite strong in vitro activity .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodology :
- Substituent variation : Modify the 2-methoxyphenyl group (e.g., replace with 4-chlorophenyl) to assess impact on receptor binding. Use molecular docking (AutoDock Vina) to predict interactions with serotonin receptors (e.g., 5-HT₁A vs. 5-HT₂A) .
- Sulfonyl group replacement : Substitute the sulfonyl ethyl linker with carboxamide or ester groups to evaluate metabolic stability (e.g., liver microsome assays) .
Q. What analytical methods are critical for detecting polymorphic forms, and how do they influence bioavailability?
- Methodology :
- Differential scanning calorimetry (DSC) : Identify polymorphs via melting endotherms (e.g., Form I: mp 187–190°C vs. Form II: mp 170–173°C) .
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns (e.g., 2θ = 12.4°, 18.7° for crystalline Form I) .
- Solubility studies : Use shake-flask method in PBS (pH 7.4) to correlate polymorphic form with dissolution rates. Amorphous forms may show 3× higher solubility than crystalline forms .
Q. How can metabolic stability be enhanced without compromising target affinity?
- Methodology :
- Isotopic labeling : Introduce deuterium at benzylic positions (e.g., CH₂SO₂ → CD₂SO₂) to slow CYP450-mediated oxidation. Validate via LC-MS/MS metabolite profiling .
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester to improve oral absorption, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
